

# CAS number 590-87-4 thermodynamic data

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## Compound of Interest

Compound Name: 2-Fluoropentane

Cat. No.: B3392424

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An In-depth Technical Guide to the Thermodynamic Data of tert-Butylamine (CAS Number: 590-87-4)

This guide provides a comprehensive overview of the thermodynamic properties of tert-butylamine (CAS Number: 590-87-4), also known as 2-methylpropan-2-amine. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic data for this compound. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes visualizations of experimental workflows.

## Thermodynamic Data

The thermodynamic properties of tert-butylamine have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound in its liquid and gaseous states.

### Table 1: Enthalpy, Entropy, and Heat Capacity

Thermodynamic Property	Value	State	Temperature (K)	Pressure (kPa)
Standard Enthalpy of Formation ( $\Delta_f H^\ominus$ )	-151.1 to -150.1 kJ/mol[1]	Liquid	298.15	100
Standard Enthalpy of Formation ( $\Delta_f H^\ominus$ )	-120.68 $\pm$ 0.55 kJ/mol	Gas	298.15	Not Specified
Standard Enthalpy of Combustion ( $\Delta_c H^\ominus$ )	-2995.5 kJ/mol[2]	Liquid	298.15	Not Specified
Standard Enthalpy of Combustion ( $\Delta_c H^\ominus$ )	-3025.2 kJ/mol[2]	Gas	298.15	Not Specified
Standard Molar Entropy ( $S^\ominus$ )	233.63 J/K·mol[1]	Not Specified	298.15	100
Heat Capacity (C)	191.71 J/K·mol[1]	Not Specified	Not Specified	Not Specified
Liquid Heat Capacity	0.621 Btu/lb·°F	Liquid	300 (76 °F)	Not Specified

**Table 2: Physical and Phase Change Properties**

Property	Value	Temperature
Vapor Pressure		
5.7 psi[3][4]	20 °C (293.15 K)	
39.29 kPa[1]	20 °C (293.15 K)	
392.9 hPa[5]	20 °C (293.15 K)	
294.774 mmHg[6]	20 °C (293.15 K)	
568.7 mmHg[7]	Not Specified	
Boiling Point	43 to 47 °C (316 to 320 K)[1]	at 1 atm
46 °C (319.15 K)[5]	at 1 atm	
111.9 °F (44.4 °C)[7]	at 760 mmHg	
Melting Point	-67 °C (206.15 K)[5][8]	-
-89.5 °F (-67.5 °C)[7]	-	
Heat of Vaporization	Not explicitly quantified in search results	-
Density	0.696 g/cm <sup>3</sup> [5][8]	25 °C (298.15 K)
Flash Point	70 °F (21.1 °C)	-
-38 °C (-36.4 °F) - closed cup[8]	-	

## Experimental Protocols

The accurate determination of thermodynamic data relies on precise experimental methodologies. The following sections describe the general protocols for measuring key thermodynamic properties of tert-butylamine.

## Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined experimentally using bomb calorimetry. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

### Experimental Method: Bomb Calorimetry

A bomb calorimeter is a device used to measure the heat of combustion of a substance at constant volume.

- **Sample Preparation:** A precisely weighed sample of liquid tert-butylamine is placed in a sample holder (e.g., a platinum crucible) within a high-pressure stainless steel container, known as the "bomb."
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with a high-precision thermometer.
- **Ignition:** The sample is ignited electrically. The combustion of tert-butylamine releases heat, which is transferred to the surrounding water and the calorimeter components, causing the temperature to rise.
- **Temperature Measurement:** The final temperature of the water is recorded after thermal equilibrium is reached.
- **Calculation:** The heat released by the combustion reaction is calculated from the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

The enthalpy of formation is then calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Vapor Pressure

The vapor pressure of tert-butylamine can be measured using various static or dynamic methods. A common laboratory method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.

### Experimental Method: Static Vapor Pressure Measurement

- **Sample Introduction:** A small amount of liquid tert-butylamine is introduced into a flask, and the air is removed to ensure that the measured pressure is solely due to the vapor of the substance.
- **Temperature Control:** The flask is placed in a temperature-controlled water or oil bath.
- **Equilibrium:** The system is allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.
- **Pressure Measurement:** The pressure of the vapor is measured using a pressure sensor.
- **Data Collection:** The vapor pressure is recorded at various temperatures. The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can also be determined.

## Heat Capacity

The heat capacity of tert-butylamine is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by one degree Celsius (or one Kelvin).

### Experimental Method: Adiabatic Calorimetry

- **Sample Containment:** A known mass of tert-butylamine is placed in a sample cell within an adiabatic calorimeter.
- **Heating:** A measured amount of electrical energy is supplied to a heater in thermal contact with the sample cell, causing a small increase in temperature.
- **Temperature Measurement:** The temperature change of the sample is precisely measured.
- **Calculation:** The heat capacity is calculated by dividing the supplied heat by the measured temperature change and the mass (or moles) of the sample. This measurement is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

## Standard Molar Entropy

The standard molar entropy of a substance is typically not measured directly for a reaction. Instead, the absolute entropy of the substance is determined from heat capacity measurements down to near absolute zero, based on the third law of thermodynamics. The standard entropy change for a reaction is then calculated from the standard absolute entropies of the products and reactants. For a specific substance like tert-butylamine, the standard molar entropy is often calculated using statistical mechanics based on molecular parameters obtained from spectroscopic data.

## Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of key thermodynamic properties of tert-butylamine.

Caption: Workflow for determining the enthalpy of combustion.

Caption: Workflow for determining vapor pressure.

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